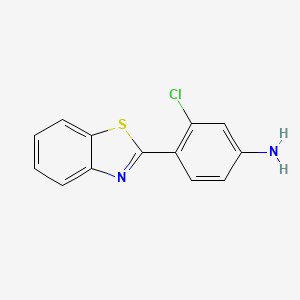

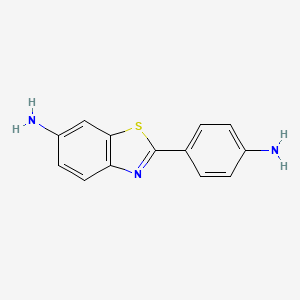

4-Benzothiazol-2-yl-3-chloro-phenylamine

Descripción general

Descripción

4-Benzothiazol-2-yl-3-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been extensively studied for their antitumor activities. A study synthesizing various benzothiazoles and benzoxazoles found that these compounds, including derivatives of this compound, showed potent antitumor activity against human breast cancer cell lines (Abdelgawad et al., 2013). Another study confirmed the antitumor properties of benzothiazole derivatives, highlighting their selective activity against various cancer cell lines, including ovarian and renal cell lines (Chua et al., 1999).

Magnetic Resonance Imaging

A specific application in magnetic resonance (MR) imaging has been developed using a compound synthesized from this compound. This compound was designed to bind to regions in the brain, enhancing MR imaging (Saini et al., 2013).

Structural Studies

Structural analysis of derivatives of this compound has been conducted to better understand their molecular conformation, which is crucial for their applications in medicinal chemistry and other scientific research areas (Aydın et al., 2002).

Anticonvulsant Properties

Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. Certain compounds displayed significant protection in anticonvulsant tests, making them potential candidates for further study in this field (Siddiqui et al., 2009).

Chemical Reactions and Stability

The chemical reactions and stability of the 4-(benzothiazol-2-yl)phenylnitrenium ion, derived from a model metabolite of 2-(4-aminophenyl)benzothiazole, were studied for their implications in pharmaceutical development, including antitumor, antibacterial, and antifungal applications (Chakraborty et al., 2010).

Synthesis and Screening of Antibiotics

This compound has been used in the synthesis of quinolone antibiotic isosteres, demonstrating its versatility in the creation of novel antimicrobial compounds (Shaban et al., 2008).

Fluorescence Switching Applications

The triphenylamine–benzothiazole derivatives, including those derived from this compound, have been studied for their unusual temperature-controlled fluorescence switching properties, which have potential applications in various fields including imaging and sensor technology (Kundu et al., 2019).

Luminescence Properties

Benzothiazole derivatives, including those related to this compound, have been investigated for their luminescent properties. These studies are crucial for applications in light-emitting devices and optical materials (Lu et al., 2017).

Safety and Hazards

The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Relevant Papers Several papers related to this compound and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, a class of compounds to which 4-benzothiazol-2-yl-3-chloro-phenylamine belongs, have been extensively studied for their diverse therapeutic potential .

Mode of Action

Benzothiazole derivatives have been found to exhibit remarkable pharmacological activities . The interaction of these compounds with their targets often results in significant changes, contributing to their therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse therapeutic effects .

Result of Action

Benzothiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their therapeutic potential .

Análisis Bioquímico

Biochemical Properties

4-Benzothiazol-2-yl-3-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition of their enzymatic activity . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound has been found to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, by post-translational modifications or targeting signals . For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, the compound can be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFGKQLPMWOHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349876 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-00-2 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43088-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)